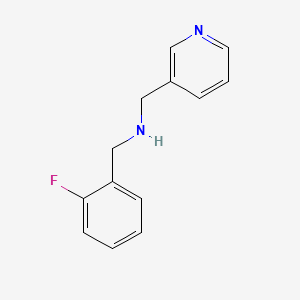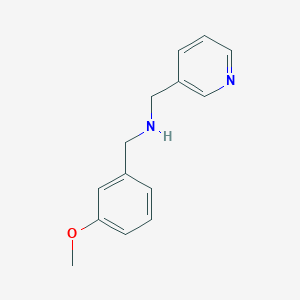
3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylamine derivatives, such as the one you mentioned, are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of benzylamine derivatives often involves multiple steps. For instance, a nitration step, a conversion from the nitro group to an amine, and a bromination . The exact synthesis process for “3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one” would depend on the specific structure and functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be analyzed using various spectroscopic techniques. The exact structure would depend on the specific substituents and their positions on the benzylamine backbone .Chemical Reactions Analysis
Benzylamine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions . The exact reactions that “3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one” can undergo would depend on its specific structure and functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique
Antibacterial Activity
Quinolin-2-one derivatives have been recognized for their antibacterial properties. They can be synthesized and evaluated for their effectiveness against various bacterial strains, potentially leading to the development of new antibacterial drugs .
Anticancer Properties
These compounds have shown promise in anticancer research, with some derivatives being evaluated for their ability to inhibit cancer cell growth and proliferation .
Antimalarial Applications
Quinoline derivatives like chloroquine and primaquine are well-known antimalarial drugs. Research into new quinolin-2-one derivatives could lead to the discovery of novel antimalarial agents .
Antifungal Activity
The broad spectrum of biological activities of quinolin-2-one derivatives includes antifungal properties, which can be explored for treating fungal infections .
Antiviral Research
Quinolin-2-one derivatives have also been studied for their antiviral effects, which could be significant in the development of treatments for viral infections .
Local Anesthetic Potential
Some quinoline derivatives serve as local anesthetics, indicating that research into quinolin-2-one derivatives could uncover new anesthetic agents .
Anti-tubercular Drugs
The fight against tuberculosis could benefit from the discovery of new anti-tubercular compounds among quinolin-2-one derivatives .
Chitin Synthase Inhibitory Activity
These compounds have been investigated for their ability to inhibit chitin synthase, an enzyme critical in the biological processes of various organisms, which could lead to applications in pest control or treatment of fungal diseases .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(benzylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-8-14(2)18-16(9-13)10-17(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPZIHLTIBDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

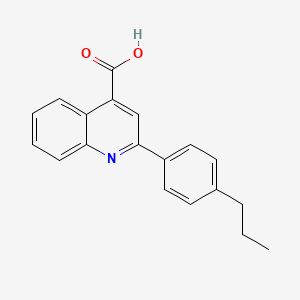

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)



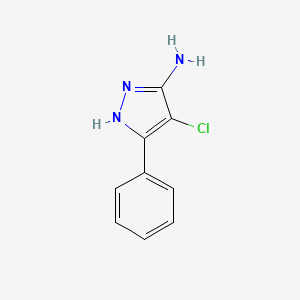
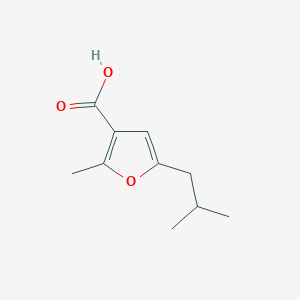
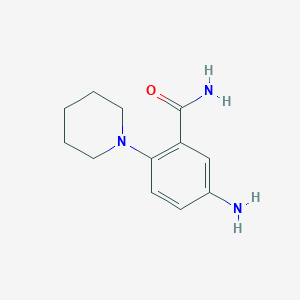
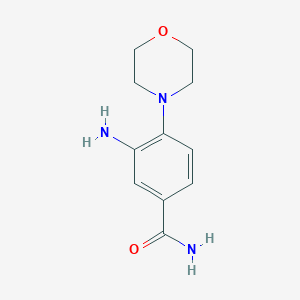
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
